4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide, also known as BDMP, is a chemical compound with potential applications in scientific research. BDMP belongs to the class of piperazine derivatives and has been studied for its potential use in the treatment of various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
New Urea and Thiourea Derivatives : A study discussed the synthesis of new urea and thiourea derivatives of piperazine doped with Febuxostat, including compounds structurally related to the requested chemical. These derivatives were evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Notably, specific derivatives exhibited promising antiviral and antimicrobial properties, highlighting the potential utility of these compounds in developing new antiviral and antibacterial agents (Reddy et al., 2013).
Antimicrobial and Hypoglycemic Activities : Another study synthesized novel N-(1-adamantyl)carbothioamide derivatives, including those with piperazine linkers, to evaluate their antimicrobial and hypoglycemic activities. Some compounds showed potent antibacterial activity against various pathogens and significant reduction in serum glucose levels in diabetic rats, suggesting their potential in treating bacterial infections and diabetes (Al-Abdullah et al., 2015).
Metabolic Pathway Identification : Research on the novel antidepressant Lu AA21004, which shares a structural motif with piperazine derivatives, identified the enzymes involved in its in vitro oxidative metabolism. This study provides insight into the metabolic pathways of piperazine-based compounds, potentially aiding in the design of drugs with improved pharmacokinetic profiles (Hvenegaard et al., 2012).
Antimicrobial and Antiviral Applications
Antibacterial and Antifungal Agents : Several studies synthesized and evaluated piperazine derivatives for their antimicrobial activities. These compounds have shown efficacy against various bacterial and fungal strains, indicating their potential as new antimicrobial agents. Some derivatives demonstrated potent antibacterial activities comparable or superior to standard drugs, suggesting their application in treating resistant microbial infections.
Material Science and Chemistry
Synthesis of Ordered Polymers : Research on the direct polycondensation of nonsymmetric monomers, including piperazine derivatives, to produce ordered polymers showcases the utility of these compounds in material science. The resulting polymers have potential applications in various fields, including biocompatible materials and advanced functional materials (Yu et al., 1999).
Wirkmechanismus
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Once the targets are identified, the downstream effects on biochemical pathways can be elucidated .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects can be determined through in vitro and in vivo studies once the compound’s targets and mode of action are identified .
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15-2-5-17(6-3-15)21-20(26)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNVMOFVACTIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.